



Application of Nazarov Cyclization in the Synthesis of Daphnilongeranin A and Related Alkaloids

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Compound of Interest		
Compound Name:	Daphnilongeranin A	
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The Nazarov cyclization, a powerful tool in organic synthesis for the construction of cyclopentenones, has found significant application in the assembly of complex natural products. Its ability to forge five-membered rings with high stereocontrol makes it particularly suitable for building the intricate polycyclic skeletons of Daphniphyllum alkaloids, such as **Daphnilongeranin A**. This document outlines the application notes and protocols for the use of the Nazarov cyclization in the synthetic efforts towards **Daphnilongeranin A** and its close structural analogs.

Application Notes

The total synthesis of Daphniphyllum alkaloids presents considerable challenges due to their congested, polycyclic structures featuring multiple stereocenters. The Nazarov cyclization offers a strategic advantage in efficiently constructing key carbocyclic rings within these frameworks. While the direct total synthesis of **Daphnilongeranin A** employing a Nazarov cyclization is not extensively detailed in publicly available literature, the synthesis of the structurally related Daphnilongeranin B's tricyclic core provides a compelling case study of a modern variant of this reaction[1][2].

A pivotal development in this area is the use of an oxidative Nazarov reaction. Specifically, a TEMPO⁺BF₄⁻-mediated oxidative Nazarov cyclization has been successfully employed to



synthesize the [7-5-5] tricyclic core of Daphnilongeranin B[1][2]. This modern approach utilizes an unfunctionalized tertiary divinyl carbinol as the precursor, which undergoes cyclization to form the cyclopentenone ring. This method is noted for its mild reaction conditions and showcases the utility of the Nazarov reaction in complex molecule synthesis[1].

The classical Nazarov cyclization involves the acid-catalyzed 4π -electrocyclic ring closure of a divinyl ketone to a cyclopentenone. The reaction proceeds through a pentadienyl cation intermediate, which undergoes a conrotatory electrocyclization to form an oxyallyl cation, followed by elimination and tautomerization to yield the final product. Modern variants, such as the oxidative Nazarov reaction, have expanded the scope and applicability of this transformation, allowing for its use with a wider range of substrates and functional groups.

In the context of synthesizing other Daphniphyllum alkaloids, such as Calyciphylline N, a SnCl₄-promoted Nazarov cyclization was utilized to construct a key five-membered ring (ring E). This demonstrates the broader applicability of the Nazarov cyclization as a strategic tool in the synthesis of this class of natural products.

Experimental Protocols

The following protocol is based on the TEMPO⁺BF₄⁻-mediated oxidative Nazarov reaction used in the synthesis of the tricyclic core of Daphnilongeranin B, which serves as a representative example for its potential application in the synthesis of **Daphnilongeranin A**.

Protocol: TEMPO+BF4--Mediated Oxidative Nazarov Cyclization

Materials:

- Tertiary divinyl carbinol precursor
- TEMPO+BF₄- (2,2,6,6-Tetramethyl-1-oxopiperidinium tetrafluoroborate)
- Dichloromethane (CH₂Cl₂) (anhydrous)
- Inert atmosphere (Argon or Nitrogen)
- Standard glassware for organic synthesis
- Magnetic stirrer and stirring bar



Temperature control system (e.g., ice bath)

Procedure:

- Reaction Setup: A flame-dried round-bottom flask equipped with a magnetic stir bar is charged with the tertiary divinyl carbinol substrate.
- Solvent Addition: Anhydrous dichloromethane is added to dissolve the substrate under an inert atmosphere.
- Cooling: The reaction mixture is cooled to the desired temperature (e.g., 0 °C or -78 °C) using an appropriate cooling bath.
- Reagent Addition: TEMPO+BF₄ is added to the stirred solution in one portion.
- Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography
 (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is
 consumed.
- Quenching: Upon completion, the reaction is quenched by the addition of a suitable quenching agent, such as a saturated aqueous solution of sodium thiosulfate or sodium bicarbonate.
- Workup: The aqueous layer is extracted with dichloromethane. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, filtered, and concentrated under reduced pressure.
- Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexanes and ethyl acetate) to afford the desired cyclopentenone product.

Quantitative Data

The following table summarizes the quantitative data for the key Nazarov cyclization step in the synthesis of related Daphniphyllum alkaloids.



Precursor	Product	Reagent/ Catalyst	Solvent	Temp. (°C)	Yield (%)	Referenc e
Tertiary Divinyl Carbinol (for Daphnilong eranin B core)	[7-5-5] Tricyclic Core	TEMPO+B F4 ⁻	CH2Cl2	-	-	,
Divinyl Ketone (+)-45 (for Calyciphylli ne N)	Pentacycle (+)-46	SnCl ₄	CH ₂ Cl ₂	rt	82	,

Note: Specific yield and temperature for the Daphnilongeranin B core synthesis were not available in the provided search results.

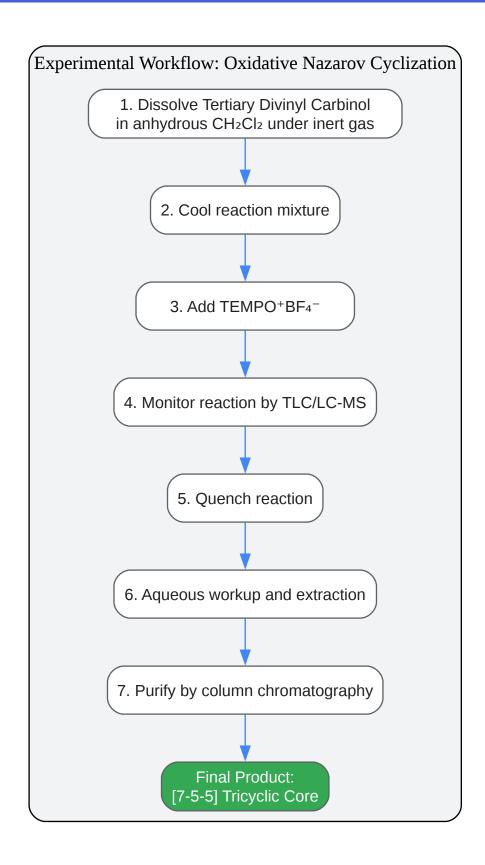
Visualizations



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Caption: Mechanism of the classical Nazarov cyclization.

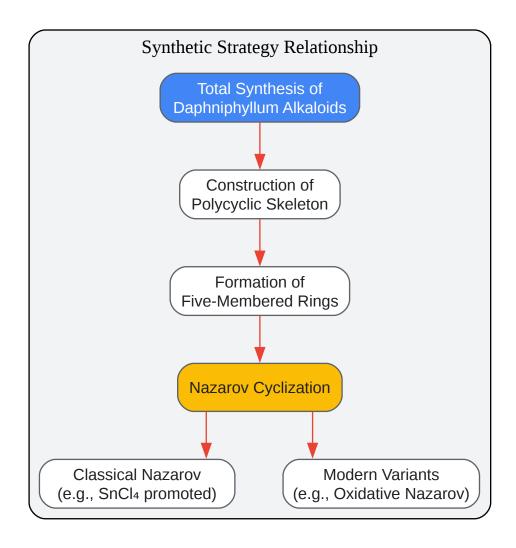




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Caption: Experimental workflow for the oxidative Nazarov cyclization.





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Caption: Strategic role of the Nazarov cyclization in synthesis.

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References

• 1. researchgate.net [researchgate.net]



- 2. Facile Synthesis of the Tricyclic Core of Daphniphyllum Alkaloid Daphnilongeranin B via Oxidative Nazarov Reaction PubMed [pubmed.ncbi.nlm.nih.gov]
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